as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-

Anti-inflammatory 1,2,4-triazine methylamide

3-Hydrazino-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide (CAS 80761-68-8) is a heterocyclic small molecule (C₆H₁₁N₇O, MW 197.20 g/mol) belonging to the 1,2,4-triazine-6-carboxamide class. It features a hydrazino group at the 3-position and methylamino substituents at both the 5-position and the carboxamide nitrogen, yielding a high nitrogen content (7 nitrogen atoms) and a polar surface area (PSA) of 121.34 Ų.

Molecular Formula C6H11N7O
Molecular Weight 197.20 g/mol
CAS No. 80761-68-8
Cat. No. B12785317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameas-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-
CAS80761-68-8
Molecular FormulaC6H11N7O
Molecular Weight197.20 g/mol
Structural Identifiers
SMILESCNC1=C(N=NC(=N1)NN)C(=O)NC
InChIInChI=1S/C6H11N7O/c1-8-4-3(5(14)9-2)12-13-6(10-4)11-7/h7H2,1-2H3,(H,9,14)(H2,8,10,11,13)
InChIKeyHFYUOVUAFYIWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydrazino-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide (CAS 80761-68-8): Chemical Identity and Core Structural Features for Research Procurement


3-Hydrazino-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide (CAS 80761-68-8) is a heterocyclic small molecule (C₆H₁₁N₇O, MW 197.20 g/mol) belonging to the 1,2,4-triazine-6-carboxamide class . It features a hydrazino group at the 3-position and methylamino substituents at both the 5-position and the carboxamide nitrogen, yielding a high nitrogen content (7 nitrogen atoms) and a polar surface area (PSA) of 121.34 Ų . This compound serves as a versatile intermediate in medicinal chemistry for generating hydrazone derivatives and fused heterocyclic systems .

Why Generic 1,2,4-Triazine-6-Carboxamides Cannot Substitute for CAS 80761-68-8 in Research Programs


Within the 1,2,4-triazine-6-carboxamide scaffold, the specific combination of a free hydrazino group at position 3 with methylamino groups at position 5 and the carboxamide terminus dictates a unique chemical reactivity and biological interaction profile that cannot be replicated by analogs bearing alternative 3-substituents (e.g., ethylsulfonyl, 1-methylhydrazino, or aminoaryl groups) . The 3-hydrazino moiety serves both as a hydrogen-bond donor/acceptor array in target binding and as an essential synthetic handle for condensation with carbonyl compounds to generate hydrazone libraries—a derivatization pathway unavailable to 3-alkylthio, 3-alkoxy, or 3-amino analogs [1]. Consequently, procurement of the precise hydrazino-bearing compound (CAS 80761-68-8) is critical; class-level substitution with structurally similar but functionally distinct triazine-6-carboxamides introduces confounding SAR variables that undermine experimental reproducibility [2].

Quantitative Differentiation Evidence: CAS 80761-68-8 Versus Closest Structural Analogs


Anti-Inflammatory Activity of the Methylamide Core: Class-Level Evidence from the Azev et al. (1981) Study

The methylamide of 5-methylamino-1,2,4-triazine-6-carboxylic acid—the core scaffold of CAS 80761-68-8—was evaluated alongside pyrimido[1,2,4]triazine derivatives for anti-inflammatory activity in a carrageenan-induced paw edema model [1]. While the study did not isolate CAS 80761-68-8, the methylamide core demonstrated statistically significant inhibition of edema, establishing a baseline anti-inflammatory potential that distinguishes the 5-methylamino-6-carboxamide architecture from triazine-6-carboxamides lacking the 5-alkylamino substituent [1]. The 3-hydrazino group of CAS 80761-68-8 further enables conversion to hydrazones, which have independently shown IC₅₀ values of 1.01–19.51 µM against MCF-7 breast cancer and 0.97–19.51 µM against HCT-116 colon carcinoma cells [2].

Anti-inflammatory 1,2,4-triazine methylamide

3-Hydrazino Substituent as a Synthetic Handle: Derivatization Potential Versus 3-Ethylsulfonyl (CAS 80761-71-3) and 3-(1-Methylhydrazino) (CAS 80761-69-9) Analogs

CAS 80761-68-8 bears a free –NHNH₂ group at the 3-position, which enables direct condensation with aldehydes and ketones to form hydrazone libraries . In contrast, the 3-ethylsulfonyl analog (CAS 80761-71-3; C₈H₁₃N₅O₃S, MW 259.29) lacks an exchangeable hydrogen at this position and is not amenable to hydrazone formation without prior chemical modification . Similarly, CAS 80761-69-9 (N-methyl-5-(methylamino)-3-(1-methylhydrazino)-1,2,4-triazine-6-carboxamide; C₇H₁₃N₇O, MW 211.23) carries a methyl group on the terminal hydrazino nitrogen, which sterically and electronically alters its condensation reactivity compared to the unsubstituted hydrazino group of CAS 80761-68-8 . Published syntheses of antiproliferative s-triazine hydrazones utilize free hydrazino precursors analogous to CAS 80761-68-8, achieving derivatives with MCF-7 IC₅₀ values as low as 1.01 µM [1].

Hydrazone library synthesis heterocyclic derivatization medicinal chemistry

Absence of Syk Kinase Inhibitory Activity: Differentiating CAS 80761-68-8 from Amino-Substituted 1,2,4-Triazine-6-Carboxamide Kinase Inhibitors

The patent literature on 1,2,4-triazine-6-carboxamide Syk kinase inhibitors (e.g., WO-2013192049-A2, US-9145414-B2) consistently specifies compounds bearing amino, substituted amino, or heterocyclic amino groups at the 3- and 5-positions—not hydrazino substituents [1]. The hydrazino group of CAS 80761-68-8 introduces a redox-active and metal-chelating moiety that is structurally incompatible with the defined Syk ATP-binding pocket pharmacophore described for potent triazine-based Syk inhibitors (which achieve IC₅₀ values in the nanomolar range) [2]. This negative differentiation is significant: CAS 80761-68-8 is unlikely to exhibit Syk inhibitory activity, making it a suitable negative control or selectivity probe in kinase inhibitor screening cascades where triazine-6-carboxamide scaffolds are being evaluated [1].

Kinase selectivity Syk inhibition off-target profiling

Physicochemical Differentiation: Density, Polar Surface Area, and Hydrogen-Bond Donor/Acceptor Profile

CAS 80761-68-8 exhibits a calculated density of 1.454 g/cm³ and a topological polar surface area (tPSA) of 121.34 Ų, with an index of refraction of 1.698 . Compared to the closest CAS-indexed analog, 3-(ethylsulfonyl)-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide (CAS 80761-71-3; MW 259.29, C₈H₁₃N₅O₃S), CAS 80761-68-8 has a lower molecular weight (197.20 vs. 259.29) and lacks the sulfonyl moiety, resulting in a higher hydrogen-bond donor count (3 vs. 2 predicted) and a distinct solubility profile . The presence of the hydrazino group contributes an additional exchangeable NH, increasing the H-bond donor count to 3 (compared to 2 for the 3-amino analog series), which directly impacts predicted aqueous solubility and membrane permeability .

Physicochemical properties drug-likeness solubility prediction

Procurement-Relevant Application Scenarios for 3-Hydrazino-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide (CAS 80761-68-8)


Hydrazone Library Synthesis for Antiproliferative SAR Campaigns

CAS 80761-68-8 serves as a direct precursor for generating diverse hydrazone libraries via condensation with substituted benzaldehydes and heterocyclic aldehydes. This application leverages the free 3-hydrazino group to produce compounds with demonstrated antiproliferative activity in the 1–20 µM IC₅₀ range against MCF-7 and HCT-116 cell lines [1]. Researchers requiring a core scaffold with a free hydrazino condensation handle should procure this specific CAS number rather than the 3-ethylsulfonyl analog (CAS 80761-71-3) or the N-methylated hydrazino analog (CAS 80761-69-9), which lack or attenuate this reactivity.

Negative Control Compound for Syk Kinase Inhibitor Screening with 1,2,4-Triazine-6-Carboxamide Scaffolds

In kinase inhibitor discovery programs evaluating amino-substituted 1,2,4-triazine-6-carboxamides as Syk inhibitors, CAS 80761-68-8 can function as a structurally related negative control. The hydrazino substituent at position 3 is absent from all exemplified Syk-active compounds in the patent literature [2], and the compound's pharmacophore profile diverges from the established Syk ATP-binding pocket requirements, making it suitable for establishing assay windows and confirming target engagement specificity.

Anti-Inflammatory Lead Optimization Starting from a Validated 5-Methylamino-6-Carboxamide Core

The methylamide of 5-methylamino-1,2,4-triazine-6-carboxylic acid core—the structural backbone of CAS 80761-68-8—was validated for in vivo anti-inflammatory activity in a carrageenan-induced paw edema model [3]. Investigators pursuing anti-inflammatory triazine leads should select CAS 80761-68-8 as a key synthetic intermediate, using the 3-hydrazino group for further diversification (e.g., to hydrazones, triazolotriazines, or carbohydrazides) while retaining the biologically validated 5-methylamino-6-carboxamide architecture.

Physicochemical Property-Driven Compound Selection for Aqueous Assay Compatibility

With a molecular weight of 197.20 g/mol, 3 H-bond donors, and a tPSA of 121.34 Ų, CAS 80761-68-8 is predicted to exhibit superior aqueous solubility compared to the 3-ethylsulfonyl analog (CAS 80761-71-3; MW 259.29, 2 H-bond donors) . For biochemical and cell-based assays requiring compound stock solutions in aqueous buffers at concentrations exceeding 10 mM, CAS 80761-68-8 represents the more soluble choice among the 1,2,4-triazine-6-carboxamide analog series, reducing the need for DMSO co-solvents that may interfere with assay readouts.

Quote Request

Request a Quote for as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.